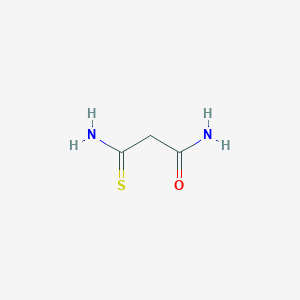

3-Amino-3-thioxopropanamide

Übersicht

Beschreibung

3-Amino-3-thioxopropanamide is an organic compound with the molecular formula C3H6N2OS. It is a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds. This compound is known for its reactivity due to the presence of both amino and thioxo groups, making it valuable in various chemical reactions and applications.

Synthetic Routes and Reaction Conditions:

Condensation Reactions: One common method involves the condensation of ethoxymethylenemalonic acids with this compound in the presence of sodium ethylate.

Microwave-Assisted Synthesis: Another method utilizes microwave-assisted synthesis, where this compound reacts with ethyl acetoacetate to form 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the use of microwave-assisted synthesis suggests potential for scalable and efficient production processes.

Types of Reactions:

Condensation Reactions: this compound undergoes condensation with ethoxymethylenemalonic acids to form chalcogenopyridines and polyfunctionally substituted dienes.

Substitution Reactions: It reacts with α-haloketones to produce 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f][1,4]thiazepin-5-ones.

Common Reagents and Conditions:

Sodium Ethylate: Used in condensation reactions.

Ethyl Acetoacetate: Reacts with this compound in microwave-assisted synthesis.

α-Haloketones: React with this compound to form substituted thiazepines.

Major Products:

- Chalcogenopyridines

- Polyfunctionally Substituted Dienes

- Pyrido[3,2-f][1,4]thiazepin-5-ones

Wirkmechanismus

Target of Action

3-Amino-3-thioxopropanamide primarily targets ethoxymethylenemalonic acids . These acids play a crucial role in various biochemical reactions, and their interaction with this compound leads to the formation of functionally substituted nicotinamides .

Mode of Action

The compound interacts with its targets through a process of condensation . Specifically, this compound condenses with ethoxymethylenemalonic acids in the presence of sodium ethylate . This interaction results in the formation of chalcogenopyridines and polyfunctionally substituted dienes .

Biochemical Pathways

The condensation process affects the biochemical pathways of the ethoxymethylenemalonic acids . The resulting chalcogenopyridines and polyfunctionally substituted dienes are then converted into nicotinamide derivatives . Nicotinamides are crucial components of the coenzyme NAD+, which is involved in redox reactions in the body.

Result of Action

The primary result of the action of this compound is the formation of nicotinamide derivatives . These derivatives play a crucial role in various biochemical processes, particularly in redox reactions as part of the coenzyme NAD+.

Action Environment

The action of this compound is influenced by the presence of sodium ethylate, which facilitates the condensation process with ethoxymethylenemalonic acids . .

Biochemische Analyse

Biochemical Properties

3-Amino-3-thioxopropanamide plays a significant role in biochemical reactions, particularly in the synthesis of nicotinamide derivatives. It interacts with derivatives of ethoxymethylenemalonic acids in the presence of sodium ethylate, leading to the formation of chalcogenopyridines and polyfunctionally substituted dienes . These reactions highlight the compound’s ability to participate in complex organic transformations, making it a valuable intermediate in synthetic organic chemistry. The enzymes and proteins involved in these reactions are primarily those that facilitate condensation and cyclization processes, although specific enzymes have not been extensively documented.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. Its role in the synthesis of nicotinamide derivatives suggests potential impacts on cellular metabolism and gene expression. Nicotinamide derivatives are known to influence cell signaling pathways, particularly those involving NAD+ (nicotinamide adenine dinucleotide) metabolism . Therefore, this compound may indirectly affect cellular functions by modulating the levels and activity of these derivatives.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its participation in condensation reactions with ethoxymethylenemalonic acids. This interaction leads to the formation of chalcogenopyridines and polyfunctionally substituted dienes, which are then converted into nicotinamide derivatives . The compound’s thioxo group is likely involved in nucleophilic attacks, facilitating the formation of these complex structures. Additionally, the amino group may participate in hydrogen bonding and other interactions that stabilize the reaction intermediates.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can be effectively used in synthetic reactions over extended periods, provided that it is stored under appropriate conditions to prevent degradation . Long-term effects on cellular function have not been extensively documented, but the stability of the compound suggests that it can be reliably used in in vitro and in vivo studies.

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the synthesis of nicotinamide derivatives. These pathways likely involve enzymes that facilitate the condensation and cyclization reactions necessary for the formation of chalcogenopyridines and polyfunctionally substituted dienes . The compound’s interactions with these enzymes and cofactors are essential for its role in these metabolic processes.

Wissenschaftliche Forschungsanwendungen

3-Amino-3-thioxopropanamide has several applications in scientific research:

- Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds, including nicotinamide derivatives .

- Medicinal Chemistry: The compound’s derivatives have potential biological activities, making it valuable in drug discovery and development .

- Material Science: Its reactivity and ability to form complex structures make it useful in the development of new materials and polymers.

Vergleich Mit ähnlichen Verbindungen

- Cyanothioacetamide: Similar in structure and reactivity, used in the synthesis of azines .

- Thioxopyrimidines: Formed from reactions involving 3-amino-3-thioxopropanamide and various electrophiles .

Uniqueness: this compound is unique due to its dual functional groups (amino and thioxo), which provide a wide range of reactivity and applications in organic synthesis. Its ability to form complex heterocyclic compounds sets it apart from other similar compounds.

Eigenschaften

IUPAC Name |

3-amino-3-sulfanylidenepropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2OS/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZJZGZPXBMZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365881 | |

| Record name | 3-amino-3-thioxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72410-06-1 | |

| Record name | 3-amino-3-thioxopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of heterocyclic compounds can be synthesized using 3-Amino-3-thioxopropanamide?

A1: This compound serves as a key starting material for synthesizing various nitrogen and sulfur-containing heterocycles. For example, it reacts with ethyl acetoacetate to yield 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide []. Further reaction with α-haloketones leads to the formation of pyrido[3,2-f][1,4]thiazepine derivatives []. Additionally, it has been explored in synthesizing substituted tetrahydropyridinethiolates [] and functionally substituted nicotinamides [, ].

Q2: Can you elaborate on the reaction of this compound with α-haloketones and the resulting products?

A2: When 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide (itself formed from the reaction of this compound with ethyl acetoacetate) reacts with α-haloketones, it forms 2,3-disubstituted-8-hydroxy-6-methyl-2H,5H-pyrido[3,2-f]-[1,4]thiazepin-5-ones []. Interestingly, these reactions can be significantly accelerated using microwave irradiation, leading to higher yields in shorter reaction times compared to conventional heating methods [].

Q3: The research mentions an "unusual coupling" reaction. Could you explain this further?

A3: While this compound derivatives typically react with arenediazonium chlorides in a predictable manner, researchers observed an unexpected ring contraction []. Instead of the expected coupling product, the reaction yielded 6-hydroxy-4-methyl-2-(arylazo)thieno[2,3-b]pyridin-3(2H)-one derivatives []. This unusual outcome highlights the potential for novel reactivity and the importance of careful structural characterization in synthetic chemistry.

Q4: How are the synthesized compounds characterized?

A5: The structures of the newly synthesized compounds were determined through a combination of spectral and chemical methods []. This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural elucidation. Chemical methods might involve derivatization or degradation reactions to obtain known products for comparison.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol](/img/structure/B1271521.png)

![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1271525.png)